REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([CH2:21][C:22](=[O:23])[OH:24])[cH:16][cH:17][c:18]1[O:19][CH3:20].[Br:1][c:2]1[cH:3][c:4]([CH2:5][CH2:6][OH:7])[cH:8][cH:9][c:10]1[CH3:11].[Br:25][c:26]1[cH:27][c:28]([CH2:29][C:30]([OH:31])=[O:32])[cH:33][cH:34][c:35]1[CH3:36]>>[Br:12][c:13]1[cH:14][c:15]([CH2:21][CH2:22][OH:23])[cH:16][cH:17][c:18]1[O:19][CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CCO)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CC(=O)O)cc1Br
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Name
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Type
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product
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Smiles
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COc1ccc(CCO)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |